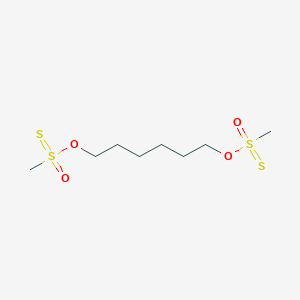![molecular formula C7H15ClO3 B1473852 1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol CAS No. 1564601-58-6](/img/structure/B1473852.png)
1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol
Übersicht
Beschreibung
1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol, also known as Chloro-2-methoxypropyl acetate (CMP), is an organic compound that belongs to the class of esters. It is a colorless liquid that is soluble in organic solvents and has a very low vapor pressure. CMP is used in a variety of applications in the pharmaceutical, agrochemical, and fine chemical industries. It has been studied extensively for its potential use in the synthesis of drugs, as a plasticizer, and as an intermediate in the production of other compounds.
Wirkmechanismus
The mechanism of action of CMP is not completely understood. However, it is believed to act as a reactant in the synthesis of other compounds, as a plasticizer, and as an intermediate in the production of other compounds. It has been shown to react with a variety of compounds, including alcohols, acids, and amines.
Biochemical and Physiological Effects
CMP has been studied for its potential effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines.
Vorteile Und Einschränkungen Für Laborexperimente
CMP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a relatively stable compound, with a low vapor pressure and a high boiling point. Additionally, it is soluble in organic solvents and can be used in a variety of reactions. However, it is also important to note that CMP is a moderately toxic compound and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for research involving CMP. One potential area of research is the development of new synthetic methods for the synthesis of CMP-containing compounds. Another potential area of research is the study of the biochemical and physiological effects of CMP on various biological systems. Additionally, further research into the potential use of CMP as a plasticizer is warranted. Finally, further research into the potential use of CMP as an intermediate in the synthesis of other compounds is also needed.
Wissenschaftliche Forschungsanwendungen
CMP has been studied extensively in scientific research for its potential use in the synthesis of drugs, as a plasticizer, and as an intermediate in the production of other compounds. It has been used in the synthesis of a variety of drug molecules including anti-inflammatory agents, antibiotics, and anti-cancer agents. It has also been used as a plasticizer in the production of polyvinyl chloride. In addition, CMP has been studied as an intermediate in the synthesis of other compounds such as 1-chloro-2-methoxypropane and 1-chloro-2-methoxypropane-1-ol.
Eigenschaften
IUPAC Name |
1-chloro-3-(1-methoxypropan-2-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3/c1-6(4-10-2)11-5-7(9)3-8/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNUTHWFCPPGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate](/img/structure/B1473771.png)
![3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1473772.png)
![2-Methylsulfanyl-5,6,7,9-Tetrahydro-Pyrimido[5,4-E][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1473773.png)
![3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester](/img/structure/B1473774.png)
![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)







